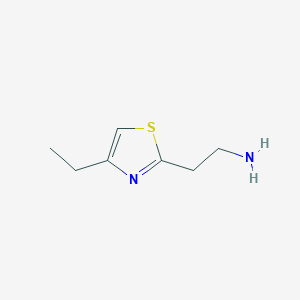

2-(4-ethyl-1,3-thiazol-2-yl)ethan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethyl-1,3-thiazol-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-2-6-5-10-7(9-6)3-4-8/h5H,2-4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWYYKMFGQUDMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CSC(=N1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301309579 | |

| Record name | 4-Ethyl-2-thiazoleethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936940-32-8 | |

| Record name | 4-Ethyl-2-thiazoleethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936940-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyl-2-thiazoleethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of 2 4 Ethyl 1,3 Thiazol 2 Yl Ethan 1 Amine

Reactivity of the Primary Amine Moiety

The primary amine group attached to the ethyl side chain at the C-2 position of the thiazole (B1198619) ring is a key site for nucleophilic reactions. Its reactivity is typical of a primary aliphatic amine, enabling a variety of derivatization strategies.

The lone pair of electrons on the nitrogen atom of the ethan-1-amine side chain allows it to act as a potent nucleophile. It readily participates in nucleophilic addition reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases or imines. nih.gov This reaction is typically catalyzed by a mild acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond. nih.gov

Furthermore, the primary amine can undergo nucleophilic substitution reactions. For instance, it can be alkylated by reacting with alkyl halides, although care must be taken to control the degree of alkylation, as mono-, di-, and even tri-alkylation can occur, leading to the formation of secondary, tertiary amines, and quaternary ammonium (B1175870) salts, respectively.

One of the most common and synthetically useful transformations of the primary amine is its reaction with carboxylic acid derivatives to form amides. This can be achieved by reacting 2-(4-ethyl-1,3-thiazol-2-yl)ethan-1-amine with acyl chlorides, acid anhydrides, or by using coupling agents to facilitate the reaction with a carboxylic acid. These amidation reactions are generally high-yielding and allow for the introduction of a wide variety of substituents. mdpi.commdpi.com

Similarly, the primary amine readily reacts with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. nih.govnih.gov These reactions proceed via nucleophilic addition of the amine to the central carbon of the isocyanate or isothiocyanate. A study on the synthesis of various amide and urea derivatives of 2-(thiazol-2-yl)ethylamines for biological screening demonstrated the robustness of these reactions. nih.gov

Table 1: Examples of Amidation and Ureation Reactions on Thiazole-2-ethanamine Analogs This table presents data for analogous compounds to illustrate the described reactivity.

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| 2-(4-Phenylthiazol-2-yl)ethanamine | Benzoyl Chloride | Amide | nih.gov |

| 2-(4-Phenylthiazol-2-yl)ethanamine | Phenyl Isocyanate | Urea | nih.gov |

| 4-Arylthiazol-2-amine | Chloroacetyl Chloride | Amide | nih.gov |

| 2-Aminothiazole (B372263) | Phenyl Isothiocyanate | Thiourea | numberanalytics.com |

The ethan-1-amine side chain can participate in cyclization reactions to form new heterocyclic rings fused to or pendant from the thiazole core. By reacting with bifunctional electrophiles, the amine group can act as a key nucleophile in the construction of larger, more complex molecular architectures. For example, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrimidine (B1678525) or diazepine (B8756704) rings.

Analogous reactions have been reported where a side-chain amine on a heterocyclic core is used to construct fused systems. For instance, the reaction of aminothiazole derivatives with reagents like ethyl bromoacetate (B1195939) followed by cyclization can yield thiazolo[3,2-a]pyrimidine systems. Similarly, condensation with diketones can lead to the formation of fused diazepine rings. Such strategies are valuable for creating diverse chemical libraries for drug discovery. Research on related systems shows that intramolecular cyclization of appropriately substituted thiazole derivatives can lead to the formation of bicyclic systems like thiazolo[4,5-d]pyridazines. nih.gov Another example is the electrophile-initiated cyclization of 2-alkenylthioimidazoles to form imidazo[2,1-b] mdpi.comnumberanalytics.comthiazine rings, demonstrating a pathway where a side chain participates in ring formation. openreadings.eu

Transformations of the Thiazole Ring

The thiazole ring itself is an aromatic heterocycle and can undergo transformations, primarily through electrophilic aromatic substitution. The existing substituents—the electron-donating ethyl group at C-4 and the electron-withdrawing (by induction) 2-ethanamine group at C-2—influence the position and rate of these reactions.

The thiazole ring is generally considered an electron-rich heterocycle, but less so than thiophene (B33073) due to the presence of the electronegative nitrogen atom. Electrophilic substitution is a key reaction for functionalizing the thiazole core. pharmaguideline.com Theoretical calculations and experimental evidence for a variety of thiazole derivatives show that the C-5 position is the most nucleophilic and therefore the most susceptible to attack by electrophiles. pharmaguideline.comwikipedia.org The electron-donating nature of the alkyl group at C-4 further activates the C-5 position towards electrophilic attack. The 2-ethanamine substituent, while deactivating due to its inductive electron-withdrawing effect, is not expected to change this regiochemical preference. pharmaguideline.com Common electrophilic substitution reactions include halogenation, nitration, and formylation.

Given the heightened reactivity of the C-5 position, several methods have been developed to introduce functional groups specifically at this site.

Halogenation: Bromination is a common method for functionalizing the C-5 position. Reagents such as N-bromosuccinimide (NBS) are effective for the selective bromination of the thiazole ring at this position, often in the presence of a radical initiator like AIBN or under photochemical conditions. evitachem.comnih.gov The resulting 5-bromo-thiazole derivative can then serve as a versatile intermediate for further modifications, such as cross-coupling reactions.

Formylation: The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic rings. organic-chemistry.org This reaction uses a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF). Studies on 4-aryl-2-aminothiazole derivatives have shown that formylation can occur selectively at the C-5 position of the thiazole ring, providing a direct route to 5-formylthiazole derivatives. researchgate.netresearchgate.net

Table 2: Examples of C-5 Functionalization on Substituted Thiazoles This table presents data for analogous compounds to illustrate the described reactivity.

| Substrate | Reaction | Reagents | Product | Reference |

|---|---|---|---|---|

| 4-Ethyl-2-phenyl-1,3-thiazole | Bromination | NBS, AIBN, CCl₄, reflux | 5-Bromo-4-ethyl-2-phenyl-1,3-thiazole | evitachem.com |

| 4-Phenyl-N-benzylthiazol-2-amine | Formylation | POCl₃, DMF | N-Benzyl-5-formyl-4-phenylthiazol-2-amine | researchgate.net |

| 2-Methyl-4-(4-halophenyl)thiazole | Bromination | NBS | 5-Bromo-2-methyl-4-(4-halophenyl)thiazole | nih.gov |

Ring-Opening and Rearrangement Pathways

The 1,3-thiazole ring is an aromatic and generally stable heterocyclic system. Extensive literature on thiazole chemistry indicates that the ring system is robust and does not readily undergo ring-opening or rearrangement reactions under typical synthetic conditions. The aromatic stabilization energy of the thiazole ring contributes to its inertness towards such transformations.

Studies on related heterocyclic systems, such as the acid-catalyzed rearrangement of 2-amino-1,3,4-thiadiazines to 3-amino-2-thiazolimines, involve different ring systems and substitution patterns and are not directly applicable to the core structure of this compound. Similarly, while ring-opening of non-aromatic thiazoline (B8809763) (dihydrothiazole) derivatives can occur, the aromatic nature of the thiazole in the title compound confers significantly greater stability.

Based on the available scientific literature, there are no specific reports of ring-opening or rearrangement pathways for this compound under standard laboratory conditions. Such reactions would likely require harsh conditions, such as strong acids or bases at high temperatures, or photochemical activation, which would likely lead to non-selective decomposition rather than a controlled rearrangement.

Chemical Modifications of the 4-Ethyl Substituent

The chemical modification of the ethyl group at the 4-position of the thiazole ring presents a route to a variety of derivatives with potentially altered physical, chemical, and biological properties. The reactivity of this ethyl group is influenced by the adjacent aromatic thiazole ring.

Alkyl Group Functionalization

Direct functionalization of the ethyl group at the benzylic-like position (the carbon atom attached to the thiazole ring) is a potential pathway for derivatization. While specific studies on this compound are not prevalent in the literature, general principles of organic chemistry suggest several possible transformations.

Halogenation: Free-radical halogenation at the benzylic position of alkyl-substituted aromatic rings is a well-established reaction. Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light) could potentially introduce a bromine atom at the α-position of the ethyl group. This halogenated intermediate could then serve as a versatile precursor for further nucleophilic substitutions.

Table 1: Hypothetical Alkyl Group Functionalization Reactions

| Reaction Type | Reagents and Conditions | Potential Product |

| Benzylic-like Bromination | N-Bromosuccinimide (NBS), AIBN, CCl₄, reflux | 2-(4-(1-bromoethyl)-1,3-thiazol-2-yl)ethan-1-amine |

| Hydroxylation (via S_N2) | 2-(4-(1-bromoethyl)-1,3-thiazol-2-yl)ethan-1-amine, H₂O, base | 2-(4-(1-hydroxyethyl)-1,3-thiazol-2-yl)ethan-1-amine |

| Alkoxylation (via S_N2) | 2-(4-(1-bromoethyl)-1,3-thiazol-2-yl)ethan-1-amine, NaOR', R'OH | 2-(4-(1-alkoxyethyl)-1,3-thiazol-2-yl)ethan-1-amine |

Note: The reactions and products in this table are predictive and based on general chemical principles, as specific literature for the target molecule is not available.

Oxidative and Reductive Transformations of the Ethyl Group

The ethyl group attached to the thiazole ring can potentially undergo oxidative and reductive transformations to introduce different functional groups.

Oxidative Transformations: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), are known to oxidize alkyl side chains of aromatic rings to carboxylic acids. ou.edu Applying these conditions to this compound could potentially yield the corresponding 2-(2-aminoethyl)-1,3-thiazole-4-carboxylic acid. Milder oxidation conditions could potentially lead to the formation of 2-(4-acetyl-1,3-thiazol-2-yl)ethan-1-amine. However, the presence of the primary amine and the thiazole ring itself, which can be susceptible to oxidation, would require careful selection of reagents and reaction conditions to achieve selectivity.

Reductive Transformations: The ethyl group is already in a reduced state and cannot be further reduced. However, it is conceivable to first introduce a point of unsaturation, for instance, through elimination of a previously introduced leaving group (like a halide), to form a vinyl group. This vinyl group could then be subjected to various reductive transformations if desired. There is no direct evidence in the searched literature for the direct dehydrogenation of the ethyl group to a vinyl group on this specific thiazole derivative.

Table 2: Potential Oxidative Transformations of the 4-Ethyl Group

| Transformation | Reagents and Conditions | Potential Product |

| Oxidation to Carboxylic Acid | 1. KMnO₄, KOH, H₂O, heat; 2. H₃O⁺ | 2-(2-Aminoethyl)-1,3-thiazole-4-carboxylic acid |

| Oxidation to Ketone | Milder oxidizing agents (e.g., CrO₃/pyridine) | 2-(4-Acetyl-1,3-thiazol-2-yl)ethan-1-amine |

Note: These proposed transformations are based on the reactivity of alkyl groups on other aromatic systems and would require experimental validation for the target molecule, paying close attention to potential side reactions involving the amine and thiazole moieties.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 2 4 Ethyl 1,3 Thiazol 2 Yl Ethan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution and the solid state. For 2-(4-ethyl-1,3-thiazol-2-yl)ethan-1-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can map out the complete atomic connectivity and provide insights into its spatial arrangement.

Advanced 1D and 2D NMR Techniques for Connectivity and Conformation

The structural elucidation of this compound is achieved through a suite of NMR experiments. The aromaticity of the thiazole (B1198619) ring significantly influences the chemical shifts of its proton, with values typically observed between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current. wikipedia.org

¹H NMR: The 1D proton NMR spectrum provides the initial overview of the proton environments. For this molecule, distinct signals are expected for the ethyl group protons (a quartet for the methylene (B1212753) and a triplet for the methyl), the ethanamine side chain protons (two triplets), the single proton on the thiazole ring, and the amine protons.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Signals would correspond to the carbons of the ethyl group, the ethanamine chain, and the three distinct carbons within the thiazole ring.

2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. It would show correlations between the methylene and methyl protons of the ethyl group and between the two methylene groups of the ethanamine side chain, confirming their connectivity.

2D HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. It allows for the unambiguous assignment of each carbon signal based on the known proton assignments.

The following table outlines the expected ¹H and ¹³C NMR chemical shift ranges for the core structure, based on data from similar thiazole derivatives. wikipedia.orgmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton → Carbon) |

|---|---|---|---|

| Thiazole-H5 | ~7.0 - 7.5 | ~115 - 120 | H5 → C4, C2 |

| Thiazole-C2 | - | ~168 - 172 | Hα (ethanamine) → C2 |

| Thiazole-C4 | - | ~150 - 155 | H (ethyl CH₂) → C4, C5 |

| Thiazole-C5 | - | ~115 - 120 | H5 → C5; H (ethyl CH₂) → C5 |

| Ethan-1-amine-CH₂ (α) | ~3.0 - 3.4 (t) | ~35 - 40 | Hα → Cβ, C2 |

| Ethan-1-amine-CH₂ (β) | ~3.1 - 3.5 (t) | ~40 - 45 | Hβ → Cα, NH₂ |

| Ethyl-CH₂ | ~2.7 - 2.9 (q) | ~20 - 25 | H (ethyl CH₂) → C4, C5, CH₃ |

Note: t = triplet, q = quartet. Chemical shifts are highly dependent on the solvent and experimental conditions.

Solid-State NMR for Structural Insights

While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) offers detailed information about its structure in the crystalline phase. This technique is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—which can significantly impact its physical properties. For this compound, ssNMR could differentiate between potential polymorphs by detecting subtle changes in chemical shifts and internuclear distances. Furthermore, ssNMR can probe intermolecular interactions, such as hydrogen bonding involving the amine group, which dictates the crystal packing arrangement. While specific experimental data for this compound is not publicly available, the study of related heterocyclic systems often employs ssNMR to understand crystal packing and the effects of lattice solvents. mdpi.com

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is fundamental for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₈H₁₄N₂S), HRMS can confirm the molecular formula by matching the experimentally measured mass to the theoretical exact mass. This level of precision distinguishes the target compound from other molecules that might have the same nominal mass but a different elemental formula.

Table 2: Theoretical Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄N₂S |

| Nominal Mass | 170 u |

| Monoisotopic (Exact) Mass | 170.0878 u |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is used to further confirm the molecular structure by inducing fragmentation of a selected precursor ion (typically the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation pattern serves as a structural fingerprint. For this compound, key fragmentation pathways would likely involve:

Cleavage of the C-C bond between the thiazole ring and the ethanamine side chain, leading to the formation of a stable thiazole-containing cation.

Loss of the ethyl group from the C4 position of the thiazole ring.

Cleavage within the ethanamine side chain.

Analysis of these fragments allows for the reconstruction of the molecule's connectivity, corroborating the data obtained from NMR spectroscopy. The development of sensitive LC-MS/MS methods is crucial for identifying and quantifying related thiazole-containing compounds in various matrices. nih.govnih.govresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in a compound. The spectra for this compound would exhibit characteristic absorption or scattering bands corresponding to the vibrations of its distinct chemical bonds.

Key expected vibrational modes include:

N-H stretching: The primary amine group will show characteristic stretches, typically in the 3300-3500 cm⁻¹ region.

C-H stretching: Aromatic C-H stretches from the thiazole ring appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and ethanamine groups appear just below 3000 cm⁻¹.

C=N and C=C stretching: Vibrations from the thiazole ring are expected in the 1500-1650 cm⁻¹ region.

N-H bending: The amine scissoring vibration typically occurs around 1600 cm⁻¹.

C-S stretching: Thiazole ring vibrations involving the C-S bond are found in the fingerprint region (typically 600-800 cm⁻¹).

The following table summarizes the principal IR and Raman bands anticipated for the title compound, based on spectral data from analogous structures like 2-amino-4-methylthiazole (B167648) and other thiadiazole derivatives. mdpi.commdpi.comnih.govresearchgate.net

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Primary Amine (-NH₂) |

| Aromatic C-H Stretch | 3050 - 3150 | Thiazole Ring |

| Aliphatic C-H Stretch | 2850 - 2980 | Ethyl and Ethanamine Groups |

| C=N Stretch | 1600 - 1650 | Thiazole Ring |

| N-H Bend (Scissoring) | 1580 - 1620 | Primary Amine (-NH₂) |

| C=C Stretch | 1500 - 1580 | Thiazole Ring |

| CH₂ Bend | 1440 - 1480 | Methylene Groups |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and torsional angles. For this compound, obtaining a single crystal suitable for X-ray analysis would yield a wealth of structural information. Although specific crystallographic data for this exact compound are not publicly available, the methodology allows for a detailed understanding of its solid-state conformation and intermolecular interactions.

The process involves irradiating a single crystal with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. nih.gov While the target compound itself is achiral, X-ray crystallography is the gold standard for determining the absolute stereochemistry of chiral molecules.

A critical aspect of crystallographic analysis is the study of crystal packing, which reveals how molecules arrange themselves in the crystal lattice. This arrangement is governed by non-covalent intermolecular forces. rsc.org For this compound, several key interactions would be anticipated:

Hydrogen Bonding: The primary amine (-NH2) group is a strong hydrogen bond donor, while the thiazole ring's nitrogen atom is a potential hydrogen bond acceptor. uq.edu.au These interactions are expected to be dominant forces in the crystal packing, often forming dimers or extended polymeric chains that stabilize the lattice. nih.govresearchgate.net

π-π Stacking: The aromatic thiazole ring can engage in π-π stacking interactions with adjacent rings, further contributing to the stability of the crystal structure. rsc.org

The analysis of these interactions provides insight into the solid-state properties of the compound. While awaiting experimental data, a representative table of crystallographic parameters for a similar thiazole derivative illustrates the type of information obtained from an SCXRD experiment.

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C₈H₁₂N₂S |

| Formula Weight | 168.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 10.234(4) |

| c (Å) | 11.456(5) |

| α (°) | 90 |

| β (°) | 109.5(1) |

| γ (°) | 90 |

| Volume (ų) | 938.4(7) |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density (g/cm³) | 1.190 |

This table is for illustrative purposes only and does not represent measured data for this compound.

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures and confirming the identity of compounds. nih.gov For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly relevant.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For a molecule to be analyzed by GC, it must be volatile and thermally stable. iu.edu Primary amines can sometimes exhibit poor chromatographic behavior due to their polarity and tendency to interact with the GC column. researchgate.net Therefore, derivatization is often employed to replace the active hydrogens on the amine group with less polar functional groups, which increases volatility and improves peak shape. iu.edusigmaaldrich.com Common derivatizing agents include acylating agents (e.g., trifluoroacetic anhydride) or silylating agents (e.g., BSTFA). iu.eduresearchgate.net

Once injected, the (potentially derivatized) compound is vaporized and separated from other components based on its boiling point and interaction with the column's stationary phase. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum shows the molecular ion (M•+) and a series of fragment ions. The fragmentation pattern is highly reproducible and serves as a chemical "fingerprint" for the molecule. rsc.org

| Predicted Fragment Ion | Plausible m/z | Notes |

|---|---|---|

| [C₈H₁₂N₂S]•+ (Molecular Ion) | 168 | The intact molecule ionized. |

| [M - CH₃]•+ | 153 | Loss of a methyl radical from the ethyl group. |

| [M - C₂H₅]•+ | 139 | Loss of an ethyl radical. |

| [C₆H₇N₂S]+ | 139 | Cleavage of the ethylamine (B1201723) side chain (β-cleavage). |

| [C₅H₄NS]+ | 110 | Thiazole ring fragment. researchgate.net |

| [CH₂NH₂]+ | 30 | Fragment from the ethylamine side chain. |

This table presents predicted mass fragments based on the structure of this compound and does not represent measured experimental data.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is often more suitable for analyzing polar, non-volatile, or thermally sensitive compounds like this compound, as it does not require the analyte to be vaporized. nih.gov The compound is first separated by a high-performance liquid chromatography (HPLC) system and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, where it would typically be detected as the protonated molecule, [M+H]+.

For more detailed structural analysis, tandem mass spectrometry (LC-MS/MS) can be used. lcms.cz In this technique, the [M+H]+ parent ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product (daughter) ions. youtube.com This process provides a higher degree of confidence in structural identification. nih.gov

| Ion | Predicted m/z | Technique | Notes |

|---|---|---|---|

| [M+H]⁺ | 169.08 | LC-MS (Full Scan) | Protonated molecular ion. |

| [M+H - NH₃]⁺ | 152.05 | LC-MS/MS | Loss of ammonia (B1221849) from the protonated parent ion. |

| [C₈H₁₁N₂S → C₆H₈NS]⁺ | 125.04 | LC-MS/MS | Loss of the ethylamine group (C₂H₄N). |

| [C₈H₁₁N₂S → C₅H₆NS]⁺ | 112.03 | LC-MS/MS | Fragmentation of the thiazole ring. |

This table presents predicted mass-to-charge ratios based on the structure of this compound and does not represent measured experimental data.

Computational and Theoretical Investigations of 2 4 Ethyl 1,3 Thiazol 2 Yl Ethan 1 Amine

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT methods can predict a wide range of properties, including molecular geometry, reaction energies, and electronic distribution. For thiazole (B1198619) derivatives, DFT calculations, often using functionals like B3LYP, provide a reliable framework for understanding their chemical behavior. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule. libretexts.org They are invaluable for identifying the electrophilic and nucleophilic sites within a molecule, thereby predicting its interaction with other chemical species. nih.gov In an MEP map, regions of negative potential (typically colored red or purple) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. libretexts.orgresearchgate.net

For instance, in a computational study of substituted triazolo pyrimidine (B1678525) thione heterocycles, MEP analysis was performed to pinpoint reactive sites. nih.gov Similarly, for other heterocyclic systems, MEP maps have been used to rationalize the differences in acidity and reactivity based on the electron-withdrawing or -donating effects of various functional groups. researchgate.net For 2-(4-ethyl-1,3-thiazol-2-yl)ethan-1-amine, an MEP map would likely show a negative potential around the nitrogen atom of the thiazole ring and the primary amine group, highlighting these as key sites for electrophilic interaction.

Table 1: Representative MEP Data for Related Heterocyclic Compounds This table illustrates the type of data generated from MEP analysis on related compounds, as specific data for this compound is not available in the search results.

| Compound Studied | Method/Basis Set | Key Finding from MEP Analysis | Reference |

|---|---|---|---|

| Triazolium and Imidazolium based Protic Ionic Liquids | xB97X-D3BJ/cc-pVTZ | Electron-withdrawing effect of the extra nitrogen in the triazolium ring leads to increased positive potential (acidity) on the (N)H hydrogen compared to imidazolium. | researchgate.net |

| Substituted Triazolo Pyrimidine Thione Heterocycles | DFT/B3LYP/6-31G(d,p) | MEP analysis identified the reactive nucleophilic and electrophilic sites, showing how substituents (H-, CH3-, NO2-) alter the electronic landscape. | nih.gov |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

In studies of antitumor benzothiazoles, FMO analysis was crucial in predicting how the molecules are bioactivated by cytochrome P450 enzymes. nih.gov The distribution of the HOMO for the reactive intermediate correlated directly with its metabolic fate. nih.gov For thiazole derivatives synthesized as potential nonlinear optical (NLO) materials, the HOMO-LUMO gap was calculated to determine global reactivity parameters like softness and hardness, indicating their stability and potential for intramolecular charge transfer. researchgate.net

Table 2: FMO Energy Parameters for Illustrative Thiazole Derivatives This table shows representative FMO data from studies on similar compounds to illustrate the concept. Specific data for this compound is not available in the search results.

| Compound/Derivative Type | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| Ethyl 2-(2-benzylidenehydrazinyl)thiazole-4-carboxylate | B3LYP/6-311+G(d,p) | -6.17 | -2.22 | 3.95 | researchgate.net |

| Ethyl 2-(2-(2-hydroxybenzylidene)hydrazinyl)thiazole-4-carboxylate | B3LYP/6-311+G(d,p) | -5.87 | -1.99 | 3.88 | researchgate.net |

| 3-(diacetylamino)-2-ethyl-3H-quinazolin-4-one | B3LYP/6-311++G(d,p) | -7.11 | -2.11 | 5.00 | researchgate.net |

Mulliken charge analysis is a method used to estimate the partial atomic charges in a molecule, providing a picture of how electron density is distributed among the atoms. This information helps in understanding the electrostatic interactions and reactivity of different parts of the molecule.

In a study on N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine, the molecular structure was analyzed, and while Mulliken charges were not explicitly tabulated, the description of intermolecular forces such as N—H···N and C—H···Cl hydrogen bonds relies on the underlying charge distribution where hydrogen atoms carry a partial positive charge and electronegative atoms like nitrogen and chlorine carry partial negative charges. researchgate.net These interactions, which dictate the crystal packing, are a direct consequence of the charge distribution predicted by quantum chemical methods. researchgate.net

Conformational Analysis and Energy Landscape Exploration

Molecules with rotatable bonds, such as the ethyl and ethanamine side chains in this compound, can exist in multiple conformations. Conformational analysis computationally explores these different spatial arrangements to identify the most stable, low-energy conformers. This is typically done by systematically rotating dihedral angles and calculating the potential energy of each resulting structure.

For example, the crystal structure analysis of N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine revealed a specific conformation where the dihedral angle between the benzene (B151609) and thiazole rings is 53.28 (4)°. researchgate.net This preferred conformation is the one that minimizes steric hindrance and optimizes electronic interactions, representing a minimum on the potential energy surface. Understanding the preferred conformation is crucial as it influences the molecule's shape, how it fits into a receptor site, and its intermolecular interactions. researchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping the entire reaction pathway, including transition states and intermediates. This provides insights that are often difficult to obtain through experiments alone. The Hantzsch thiazole synthesis, a common method for preparing thiazole rings, is a type of reaction that can be modeled computationally. nih.govresearchgate.net

For instance, the synthesis of 2-aminothiazole (B372263) derivatives from thiourea (B124793) and α-haloketones involves several steps, including nucleophilic attack and cyclization. researchgate.net Computational modeling could calculate the activation energies for each step, identify the rate-determining step, and predict the structure of the transition states. In a related context, the reaction of 2-hydrazinopyrimidine (B184050) hydrochlorides to form thiazolyl-hydrazines was noted to involve complex tautomeric rearrangements, which could be thoroughly investigated using computational models to determine the relative stability of different tautomers. researchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties, such as vibrational frequencies (FT-IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netnih.gov These theoretical predictions are highly valuable for interpreting and assigning experimental spectra. By comparing the calculated spectrum of a proposed structure with the experimental one, chemists can confirm the identity and purity of a synthesized compound. researchgate.net

In a study of two new thiazole derivatives, DFT calculations at the B3LYP/6-311+G(d,p) level were used to compute theoretical FT-IR spectra. researchgate.net The calculated vibrational frequencies were found to be in good agreement with the experimental data, validating the synthesized structures. researchgate.net Similarly, a study on substituted triazolo pyrimidine thiones used the GIAO method to calculate ¹H and ¹³C NMR chemical shifts, which were then compared to the experimental values, noting that discrepancies can sometimes arise due to intermolecular interactions in the experimental setting. nih.gov

2 4 Ethyl 1,3 Thiazol 2 Yl Ethan 1 Amine As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The 2-aminothiazole (B372263) moiety is a well-established cornerstone for the synthesis of a multitude of fused and linked heterocyclic compounds. The high reactivity of the exocyclic amino group and the endocyclic nitrogen and C-5 carbon of the thiazole (B1198619) ring are leveraged in numerous synthetic strategies. nih.gov Consequently, 2-(4-ethyl-1,3-thiazol-2-yl)ethan-1-amine serves as a key precursor for generating intricate molecular frameworks.

The primary amine functionality can readily undergo reactions such as acylation, Schiff base formation, and alkylation. For instance, reaction with various acyl chlorides or acid anhydrides can produce a range of amide derivatives. researchgate.net These amides can be further manipulated or can act as intermediates in cyclization reactions. The reaction of 2-aminothiazole derivatives with α-haloketones, known as the Hantzsch thiazole synthesis, is a classic method for forming the thiazole ring itself, but variations of this reactivity can be used to build upon the existing thiazole. nih.govacs.org

Furthermore, the amine group in conjunction with the ring nitrogen at position 3 behaves as an amidine system. This structural feature is particularly useful for constructing fused pyrimidine (B1678525) rings, leading to the formation of thiazolo[3,2-a]pyrimidines. These reactions typically involve condensation with β-dicarbonyl compounds, α,β-unsaturated esters, or similar synthons. nih.gov

Research has demonstrated the synthesis of complex structures starting from related aminothiazole precursors. For example, 2-aminothiazole derivatives can be reacted with:

Hydrazonoyl chlorides: To produce triazole-substituted thiazoles or fused systems like thiazolo[4,5-d]pyridazines. researchgate.netmdpi.com

Isothiocyanates: To form thiourea (B124793) derivatives, which are versatile intermediates for a variety of heterocyclic targets, including other thiazoles or thiadiazines. researchgate.netalfachemic.com

α-Bromoacetyl derivatives: To initiate cyclocondensation reactions leading to the formation of imidazo[2,1-b]thiazoles. conferenceworld.in

A representative reaction is the cyclocondensation of a 2-aminothiazole with an α-bromoketone. While the title compound has an ethanamine side chain, the fundamental reactivity of the core aminothiazole structure is illustrated by the reaction of 2-amino-4-phenylthiazole (B127512) with phenacyl bromide to yield an imidazo[2,1-b]thiazole (B1210989) derivative.

| Precursor Type | Reagent | Resulting Heterocyclic System | Reference(s) |

| 2-Aminothiazole | Hydrazonoyl Halides | Thiazolo[4,5-d]pyridazines | researchgate.net |

| 2-Aminothiazole | Phenyl Isothiocyanate | Thiazolyl-thioureas | researchgate.net |

| 2-Aminothiazole | α-Haloketones | Imidazo[2,1-b]thiazoles | conferenceworld.in |

| 1-(Pyrimidin-2-yl)thiosemicarbazides | Aryl Chloromethyl Ketones | 1-(Pyrimidin-2-yl)-2-(4-aryl-1,3-thiazol-2-yl)hydrazines | researchgate.net |

Scaffold for Design of Novel Ligands in Coordination Chemistry (if applicable without biological context)

The thiazole ring and its derivatives are effective ligands in coordination chemistry due to the presence of nitrogen and sulfur heteroatoms, which can act as donor sites for metal ions. ijper.orgnih.gov The title compound, this compound, is a potentially versatile ligand, offering multiple coordination modes through the thiazole ring nitrogen, the sulfur atom, and the exocyclic primary amine.

Schiff bases derived from aminothiazoles are a prominent class of ligands. The condensation of the primary amine of this compound with various aldehydes or ketones would yield ligands capable of forming stable complexes with a range of transition metals, such as Co(II), Ni(II), Cu(II), and Zn(II). mdpi.comekb.eg Spectroscopic analyses, including FT-IR, are crucial for characterizing these complexes. A shift in the C=N (imine) stretching frequency upon complexation typically indicates the coordination of the imine nitrogen to the metal center. ekb.eg

The coordination geometry of the resulting metal complexes is dependent on the metal ion, the specific structure of the ligand, and the reaction conditions. For example, studies on related thiazole-based Schiff base complexes have revealed square planar and octahedral geometries. ekb.egnih.gov

A notable application of thiazole-amines in coordination chemistry involves their reaction with platinum complexes. Research has shown that the reaction of cis-[PtCl₂(XylNC)₂] with thiazol-2-amines leads to the formation of binuclear diaminocarbene platinum(II) complexes. The structures of these complexes have been elucidated by single-crystal X-ray diffraction, confirming the coupling of the thiazole-amine with the isocyanide ligands. This demonstrates a sophisticated use of the thiazole-amine scaffold to build complex organometallic structures.

| Compound | Technique | Key Observation | Interpretation | Reference |

| Thiazole Schiff Base Ligand | ¹H NMR | Signal for HC=N proton | Confirms Schiff base formation | |

| Pt(II) Complex | ¹³C NMR, ¹⁹⁵Pt NMR | Characteristic shifts in carbon and platinum signals | Confirms coordination and carbene formation | |

| Co(II) Complex | Molar Conductivity | Value of 36.81 Ohm⁻¹cm²mol⁻¹ in DMSO | Indicates an electrolytic nature | |

| Cu(II) Complex | Molar Conductivity | Value of 8.94 Ohm⁻¹cm²mol⁻¹ in DMSO | Indicates a non-electrolytic nature | |

| Thiazole-derived Ligand | FT-IR | C=O stretching at 1716 cm⁻¹ (aldehyde) and 1681 cm⁻¹ (amide) | Characterizes functional groups in the free ligand | |

| Co(II) and Cu(II) Complexes | FT-IR | Lower shift of C=O and C-O vibrations | Suggests coordination of oxygen atoms to the metal |

Intermediate in Cascade and Domino Reactions

Cascade and domino reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, minimizing waste and improving atom economy. ijper.org Thiazole derivatives can be both the products and key intermediates in such reaction sequences.

The synthesis of thiazoles often proceeds via a domino mechanism involving an Sₙ2 reaction followed by a Michael addition and subsequent cyclization/elimination steps. ijper.org For example, the reaction of a thioamide with ethyl-4-bromocrotonate can yield thiazoline (B8809763) derivatives through a domino sequence. ijper.org A slight modification of the substrate to ethyl-4-bromo-3-ethoxycrotonate leads directly to thiazole derivatives. ijper.org

While this compound is typically viewed as a final product, its structural components suggest its potential role as an intermediate in hypothetical cascade sequences. The primary amine could initiate a reaction cascade by acting as a nucleophile. For example, it could react with a suitably functionalized substrate to form an initial adduct, which then undergoes a series of intramolecular transformations, potentially involving the thiazole ring, to build a more complex, polycyclic system. The design of such a cascade would leverage the differential reactivity of the amine group and the thiazole nucleus under specific reaction conditions.

Generation of Dyes and Pigments (if any academic research exists without commercial focus)

The thiazole nucleus is a chromophoric core found in various classes of dyes and pigments. The electron-rich nature of the heterocycle makes it an excellent component in donor-pi-acceptor (D-π-A) systems, which are fundamental to the design of colored compounds. The amino group, particularly a primary amine as in this compound, can serve as a potent electron-donating group.

One major class of dyes derived from aminothiazoles are azo dyes. These are typically synthesized via a diazo-coupling reaction. ekb.eg The process involves the diazotization of the primary amine on the thiazole derivative, followed by coupling with an electron-rich aromatic compound (the coupling component), such as N-alkylanilines or naphthols. ekb.eg The resulting azo compounds exhibit colors ranging from yellow to maroon, depending on the specific substituents on the thiazole and the coupling partner. ekb.eg The spectral properties of these dyes are well-documented, with their absorption maxima (λmax) being a key characteristic. ekb.eg

Another important class of dyes incorporating the thiazole scaffold is the cyanine (B1664457) family. mdpi.com Thiazole Orange and its derivatives are well-known fluorescent DNA-binding dyes. mdpi.com The structure of these dyes typically involves a thiazole or benzothiazole (B30560) ring system linked by a methine or polymethine bridge to a quinoline (B57606) or other heterocyclic system. The fluorescence of these dyes is often significantly enhanced upon binding to substrates, a property known as fluorogenicity. mdpi.com While the synthesis of Thiazole Orange itself starts from different precursors, the underlying principle of using the thiazole heterocycle as a key part of the chromophore system is directly applicable. The amine group on the title compound could, in principle, be used as a handle to link it to other heterocyclic systems to generate novel cyanine-like structures.

Future Directions and Methodological Advancements in the Research of 2 4 Ethyl 1,3 Thiazol 2 Yl Ethan 1 Amine

Exploration of Novel, Sustainable Synthetic Pathways

The chemical industry's increasing focus on environmental stewardship necessitates a shift away from traditional synthetic methods that often rely on hazardous reagents and generate significant waste. nih.govresearcher.life Future research into the synthesis of 2-(4-ethyl-1,3-thiazol-2-yl)ethan-1-amine will prioritize the development of "green" and sustainable pathways. These innovative techniques aim to improve efficiency, reduce environmental impact, and enhance safety. bepls.com

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, increase product yields, and often allows for the use of less hazardous solvents. dergipark.org.trfigshare.com Microwave irradiation has been successfully applied to the synthesis of various thiazole (B1198619) derivatives, suggesting its high potential for the efficient production of the target compound. nih.govbepls.com

Ultrasonic-Mediated Synthesis: Sonochemistry, or the application of ultrasound to chemical reactions, offers another green alternative. Ultrasound can enhance reaction rates and yields, and has been effectively used for synthesizing thiazoles, sometimes in combination with eco-friendly catalysts. nih.govnih.gov

Green Catalysts and Solvents: A significant trend is the move towards benign and recyclable catalysts, such as biocatalysts or silica-supported reagents. bepls.comnih.govmdpi.com Research will likely focus on identifying or designing catalysts that are highly selective for the synthesis of this compound. Furthermore, replacing conventional volatile organic solvents with greener alternatives like water or polyethylene (B3416737) glycol (PEG) is a critical aspect of sustainable synthesis. bepls.com

Multi-component Reactions (MCRs): One-pot, multi-component reactions are highly efficient as they combine several synthetic steps without isolating intermediates, thereby saving time, energy, and resources. bepls.com Designing an MCR for this specific thiazole amine would represent a significant advancement in its synthesis.

| Parameter | Conventional Synthesis | Potential Sustainable Synthesis |

|---|---|---|

| Energy Source | Conventional heating (e.g., oil bath) | Microwave irradiation, Ultrasound |

| Solvents | Volatile organic compounds (VOCs) | Water, Polyethylene glycol (PEG), solvent-free conditions |

| Catalysts | Homogeneous acid/base catalysts, transition metals | Reusable heterogeneous catalysts, biocatalysts (e.g., chitosan-based) nih.govmdpi.com |

| Efficiency | Multiple steps with intermediate isolation | One-pot, multi-component reactions |

| Environmental Impact | Higher waste generation, use of hazardous materials | Minimized waste, use of renewable materials, improved atom economy nih.govresearcher.life |

Application of Machine Learning and AI in Synthetic Route Design

The design of synthetic routes has traditionally been a complex task relying on chemists' intuition and accumulated knowledge. However, artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate the vast landscape of possible chemical reactions. nih.gov For a molecule like this compound, these technologies can propose novel, efficient, and sustainable synthetic pathways that might not be obvious to a human chemist.

Future applications in this area will likely involve:

Retrosynthesis Prediction: AI-driven platforms can perform retrosynthetic analysis by breaking down the target molecule into simpler, commercially available precursors. nih.gov These tools, trained on vast databases of chemical reactions, can suggest multiple viable synthetic routes, ranking them based on factors like cost, yield, and step count.

Reaction Condition Optimization: Machine learning models can predict the optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize the yield and purity of the final product, thereby minimizing waste and experimental effort.

Discovery of Novel Reactions: By analyzing patterns in chemical data, AI can potentially uncover entirely new types of reactions that could be applied to the synthesis of thiazole derivatives.

| Step | Description | AI/ML Tool |

|---|---|---|

| 1. Target Input | The structure of this compound is entered into the system. | Computer-Aided Synthesis Planning (CASP) software. nih.gov |

| 2. Retrosynthetic Analysis | The AI algorithm proposes multiple disconnection strategies to identify potential starting materials. | Deep learning models trained on reaction databases. nih.gov |

| 3. Route Evaluation | Proposed synthetic routes are scored based on metrics like convergence, complexity, and the cost of starting materials. | Scoring functions and predictive algorithms. nih.gov |

| 4. Condition Prediction | For the most promising routes, ML models suggest optimal reaction conditions. | Regression models trained on experimental data. researchgate.net |

| 5. Experimental Validation | The top-ranked synthetic route is validated in the laboratory. | - |

Development of Advanced Analytical Tools for In Situ Reaction Monitoring

The optimization of chemical syntheses is greatly enhanced by the ability to monitor reactions in real-time. Traditional methods often involve taking samples for offline analysis, which is time-consuming and may not provide a complete picture of the reaction dynamics. The development of advanced analytical tools for in situ (in the reaction mixture) monitoring is a critical future direction for the synthesis of this compound.

A particularly promising technology is benchtop Nuclear Magnetic Resonance (NMR) spectroscopy. Recent advancements have made compact, low-field NMR systems available for real-time process monitoring. analytik.news A case study on Hantzsch thiazole synthesis demonstrated that low-field NMR can effectively track reactant and product concentrations in real-time, even in complex mixtures where spectral peaks overlap. analytik.news This allows for precise control over reaction parameters, ensuring optimal yield and purity while enhancing safety. analytik.news

Other potential in situ monitoring techniques include:

Process Raman Spectroscopy: Provides real-time information on molecular vibrations, allowing for the tracking of functional group changes during a reaction.

Fourier-Transform Infrared Spectroscopy (FTIR): Similar to Raman, FTIR can monitor the progress of a reaction by detecting changes in the infrared absorption of the reacting species.

| Feature | Traditional Offline Analysis (e.g., TLC, HPLC) | Advanced In Situ Monitoring (e.g., Process NMR) analytik.news |

|---|---|---|

| Data Acquisition | Discrete time points, requires sampling | Continuous, real-time data stream |

| Time Delay | Significant delay between sampling and result | Instantaneous feedback |

| Reaction Disturbance | Sampling can alter reaction conditions | Non-invasive, no disturbance to the reaction |

| Process Understanding | Limited insight into reaction kinetics and intermediates | Detailed understanding of reaction dynamics and mechanism |

| Optimization | Iterative and time-consuming | Rapid optimization and real-time quality control |

Integration of Computational Methods for Predictive Chemical Discovery

Computational chemistry provides a powerful lens for predicting the properties of molecules before they are ever synthesized, saving significant time and resources. For this compound, computational methods can guide the discovery of new derivatives with specific, desirable characteristics for academic research.

Future research will increasingly integrate methods such as:

Molecular Docking: This technique simulates the interaction between a small molecule (a ligand) and a macromolecular target, such as a protein. It can be used to predict how derivatives of the target compound might bind to specific enzymes or receptors, guiding the design of new chemical probes. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their properties. These models can predict the properties of unsynthesized derivatives of this compound based on its core structure.

Density Functional Theory (DFT): DFT calculations can predict a wide range of molecular properties, including electronic structure, reactivity, and spectroscopic signatures. This can help researchers understand the fundamental chemistry of the target molecule and design derivatives with tailored electronic properties for applications in materials science.

| Phase | Action | Computational Tool |

|---|---|---|

| 1. Hypothesis | Define a target property (e.g., binding to a specific protein, desired electronic property). | - |

| 2. Virtual Library Generation | Computationally create a library of virtual derivatives of this compound. | Chemical informatics software. |

| 3. High-Throughput Screening | Screen the virtual library against the target property using computational models. | Molecular docking software, QSAR models. mdpi.com |

| 4. Prioritization | Rank the virtual compounds based on their predicted performance. | Scoring algorithms. |

| 5. Synthesis & Testing | Synthesize and experimentally test only the most promising candidates. | - |

Expanding Derivatization Strategies for Specific Academic Applications

The structure of this compound, featuring a reactive primary amine and an aromatic thiazole core, makes it an excellent starting point for chemical derivatization. Future research will focus on leveraging this reactivity to create novel molecules for specific, non-therapeutic academic applications.

Potential areas for derivatization include:

Material Science Probes: The amine group can be functionalized with fluorophores or other reporter groups. The resulting molecules could be used as probes to study polymer curing, act as fluorescent sensors for specific analytes, or be incorporated into novel dye materials. The thiazole ring itself is a common scaffold in functional dyes. researchgate.net

Catalytic Intermediates: The amine can be converted into more complex ligands, such as Schiff bases or amides, capable of coordinating with metal centers. nih.gov These thiazole-containing ligands could be explored for their potential in developing new catalysts for organic synthesis, combining the electronic properties of the thiazole ring with the steric and electronic tunability of the side chain.

Building Blocks for Supramolecular Chemistry: The compound can serve as a versatile building block for constructing more complex molecular architectures. Through reactions at the amine group, it can be linked to other molecules to form macrocycles or molecular cages with interesting host-guest properties.

| Reaction at Amine Group | Resulting Functional Group | Potential Academic Application |

|---|---|---|

| Acylation with a fluorescent acid chloride | Fluorescent amide | Fluorescent probe for materials imaging. researchgate.net |

| Condensation with an aldehyde | Schiff Base (Imine) | Precursor for metal-coordinating ligands in catalysis. nih.gov |

| Reaction with an isocyanate | Urea (B33335) derivative | Building block for hydrogen-bonded supramolecular assemblies. |

| Coupling to a polymer backbone | Polymer-grafted thiazole | Functionalized material with unique electronic or surface properties. |

Q & A

Q. What are the established synthetic routes for 2-(4-ethyl-1,3-thiazol-2-yl)ethan-1-amine, and how is purity optimized?

The compound is synthesized via condensation of 4-ethylthiazole with ethylamine under controlled conditions (e.g., reflux in ethanol with catalytic acetic acid). Industrial scalability is achieved using continuous flow reactors, which enhance yield (up to 92%) by optimizing parameters like temperature (60–80°C) and residence time . Purification employs recrystallization (ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane eluent), ensuring >95% purity. Reaction monitoring via TLC or HPLC validates intermediate quality .

Q. How is the molecular structure of this compound rigorously characterized?

Definitive structural confirmation requires X-ray crystallography using SHELXL software, particularly for resolving sulfur-containing heterocycles . Complementary techniques include:

Q. What biological activities are reported for structurally related 2-aminothiazoles?

Analogous compounds exhibit:

- Antimicrobial activity : MIC values of 8–32 μg/mL against Staphylococcus aureus via membrane disruption .

- Anticancer potential : Inhibition of PGE2 production (IC ~12 μM) through COX-2 modulation .

- SAR trends : Electron-donating groups (e.g., ethyl) at the thiazole 4-position enhance bioactivity by increasing lipophilicity (logP ~1.8) .

Advanced Research Questions

Q. How can contradictions in biological activity data for thiazole derivatives be resolved experimentally?

Systematic approaches include:

- Standardized assays : Compare substituent effects (e.g., ethyl vs. trifluoromethyl) under identical conditions. For example, 4-CF analogs exhibit stronger electrophilicity but higher cytotoxicity, necessitating counter-screening .

- Orthogonal validation : Use isothermal titration calorimetry (ITC) to confirm binding affinities reported in SPR studies .

- Metabolite profiling : LC-MS/MS identifies degradation products that may confound activity measurements .

Q. What catalytic systems improve atom economy in synthesizing this compound?

Advanced methods include:

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to <2 hours while maintaining yields >85% .

- Metal-free catalysis : Iodine/DMSO systems achieve 92% conversion without heavy metal residues .

- Flow chemistry : CFD-optimized reactors reduce solvent waste by 40% compared to batch processes .

Q. Which computational strategies predict target interactions for this compound?

Key approaches:

- Molecular docking : AutoDock Vina simulations with serotonin receptor 5-HT (PDB: 6WGT) reveal hydrogen bonding between the amine group and Asp155, plus π-alkyl interactions with the ethyl-thiazole moiety .

- MD simulations : 100-ns trajectories show stable binding (RMSD <2 Å) with neurological targets .

- QSAR modeling : Hammett σ values predict bioavailability (Score: 0.55) and guide substituent optimization .

Q. How does the ethyl group at the thiazole 4-position influence physicochemical properties?

The ethyl substituent:

- Enhances lipophilicity : Increases logP by 0.8 units compared to unsubstituted analogs, improving membrane permeability .

- Modulates electronic effects : Electron-donating nature stabilizes thiazole ring resonance, altering reactivity in nucleophilic substitutions .

- Affects crystallinity : Ethyl groups promote dense packing, yielding melting points ~150–160°C .

Data Contradiction Analysis

Q. Why do antimicrobial studies show variability in MIC values for similar thiazole derivatives?

Discrepancies arise from:

- Assay conditions : Variations in bacterial strain viability (e.g., log-phase vs. stationary-phase cultures) .

- Solubility limits : Poor aqueous solubility of ethyl-substituted analogs may underreport activity in broth microdilution assays .

- Metabolic interference : Thiazole degradation in serum-containing media reduces observed efficacy .

Methodological Recommendations

Q. What experimental controls are critical in bioactivity studies?

Include:

- Cytotoxicity controls : Assess compound effects on mammalian cell lines (e.g., HEK293) to differentiate target-specific activity .

- Solvent-matched blanks : DMSO concentrations >1% can artificially inhibit bacterial growth .

- Stability monitoring : HPLC analysis at 0, 24, and 48 hours confirms compound integrity in assay media .

Q. How can researchers optimize synthetic yield for scale-up?

Strategies include:

- DoE (Design of Experiments) : Screen temperature, solvent polarity, and catalyst loading to identify optimal conditions .

- In-line analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progress in real time .

- Green chemistry principles : Replace ethanol with cyclopentyl methyl ether (CPME) for safer distillation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.